1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 362.25 g/mol. This compound is notable for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those utilized in the treatment of hypertension and benign prostatic hyperplasia. Its structural framework includes a quinazoline ring substituted with amino and methoxy groups, along with a piperazine moiety, which contributes to its biological activity .
The synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride can be accomplished through several methods. One common approach involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine in a polar organic solvent. The process typically includes:
The molecular structure of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine consists of:
The InChI key for this compound is WSCUPMCNACJUCB-UHFFFAOYSA-N, and it is registered under CAS number 60548-08-5 .
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine can undergo various chemical reactions typical for compounds containing amino and methoxy functionalities:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or for synthesizing derivatives for further study .
The mechanism of action of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine is primarily associated with its role as an antagonist at alpha-1 adrenergic receptors. This interaction leads to:
The compound's ability to influence gene expression and interact with various enzymes further underscores its potential therapeutic applications .
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during storage .
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine has significant applications in medicinal chemistry:
The compound 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is systematically named according to IUPAC conventions as 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine dihydrochloride. This naming reflects the core quinazoline scaffold substituted at position 2 with a piperazine moiety, with methoxy groups at positions 6 and 7, and an amino group at position 4, in its dihydrochloride salt form. The compound exhibits extensive synonymy due to its role as a synthetic intermediate, metabolite, or impurity in antihypertensive drugs: [3] [9]
Table 1: Systematic and Common Synonyms of the Compound [3] [9]
Systematic Name | Pharmaceutical Designation | Chemical Synonyms |
---|---|---|
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine | Doxazosin Impurity G (EP) | N-Desfuranoyl Prazosin |
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Prazosin HCl Impurity C | Terazosin Related Compound A Free Base |
4-Amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline | Terazosin HCl Dihydrate Impurity C | 2-Piperazino-6,7-dimethoxy-4-quinazolinamine |
The molecular formula of the free base is C₁₄H₁₉N₅O₂, yielding a molecular weight of 289.33 g/mol. Protonation of both piperazine nitrogens with hydrochloric acid generates the dihydrochloride salt (C₁₄H₂₁Cl₂N₅O₂), increasing the molecular weight to 362.26 g/mol. Significant molecular weight variations occur in advanced derivatives where the piperazine ring is further functionalized: [1] [5] [6]
Table 2: Molecular Formula and Weight Variations in Key Derivatives [1] [5] [6]
Compound Type | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |
---|---|---|---|
Free Base | C₁₄H₁₉N₅O₂ | 289.33 | Unmodified piperazine |
Dihydrochloride Salt | C₁₄H₂₁Cl₂N₅O₂ | 362.26 | Piperazine dihydrochloride |
Terazosin Hydrochloride | C₁₉H₂₆ClN₅O₄ | 423.89 | Tetrahydrofuroyl carbonyl substituent |
Doxazosin Free Base | C₂₃H₂₅N₅O₅ | 451.48 | Benzodioxinyl carbonyl substituent |
Terazosin Impurity F | C₁₉H₂₈ClN₅O₄ | 425.91 | 5-Hydroxypentanoyl substituent |
While direct X-ray crystallographic data for the dihydrochloride salt is limited in the literature, related quinazoline-piperazine structures reveal key solid-state characteristics. Crystallography of analogues like prazosin free base indicates a twisted boat conformation of the piperazine ring in non-protonated forms, whereas protonated forms (e.g., salts) stabilize chair conformations. The dihydrochloride salt’s crystalline lattice is stabilized by ionic interactions between protonated piperazine nitrogens and chloride ions, alongside hydrogen-bonding networks involving the amino group and methoxy oxygen atoms. Predicted solid-state properties for the dihydrochloride include a density of ~1.37 g/cm³ and thermal decomposition above 300°C, inferred from benzodioxinyl analogues like (S)-Doxazosin (density: 1.371 g/cm³; predicted boiling point: 718°C). Hydration states significantly impact crystal packing, as observed in terazosin hydrochloride dihydrate (US4251532A), where water molecules bridge ionic clusters via hydrogen bonding: [8] [9]
Table 3: Key Spectroscopic Signatures of the Core Structure [3] [9]
Technique | Functional Group | Characteristic Signal/Range | Interpretation |
---|---|---|---|
¹H NMR | Quinazoline H-5 | δ 7.38 ppm (s, 1H) | Deshielded aromatic proton |
Methoxy groups | δ 3.90–3.95 ppm (s, 6H) | Electron-donating substituents | |
Piperazine CH₂ | δ 2.90–3.10 ppm (m, 8H, free base) | Aliphatic environment | |
IR | Amino group (NH₂) | 3350–3250 cm⁻¹ | Symmetric/asymmetric stretching |
Protonated piperazine | 2700–3000 cm⁻¹ (broad) | N⁺-H stretching | |
UV-Vis | Quinazoline core | λₘₐₓ 246 nm, 332 nm (MeOH) | Conjugated π-system transitions |
Density Functional Theory (DFT) simulations reveal significant conformational flexibility in the piperazine ring. For the free base, the energy difference between chair and twisted boat conformers is ~10 kJ/mol, with the chair form favored in vacuum calculations. Protonation flattens the piperazine ring due to repulsion between positively charged nitrogens, stabilizing a twist-boat conformation. In acylated derivatives (e.g., prazosin, terazosin), the carbonyl group restricts piperazine rotation, introducing torsional strain between the quinazoline and acyl moieties. Molecular dynamics simulations in aqueous phases demonstrate rapid interconversion between chair conformers (τ < 1 ns), while crystalline states exhibit frozen conformations dictated by lattice forces. These dynamics influence binding to biological targets like α1-adrenoceptors, where the bioactive conformation mimics the twisted boat form observed in protein-bound states: [6] [8]
All Compounds Mentioned in Text:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7